molecular formula C5H15NO2SSi B1627334 N-(Trimethyl-silyl)-ethane-sulfonamide CAS No. 999-99-5

N-(Trimethyl-silyl)-ethane-sulfonamide

Cat. No. B1627334
CAS RN: 999-99-5
M. Wt: 181.33 g/mol
InChI Key: VYALXFXDVXQMCQ-UHFFFAOYSA-N
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Description

N-(Trimethyl-silyl)-ethane-sulfonamide, also known as TMS-ethanesulfonamide, is a chemical compound that has been widely used in scientific research. It is a derivative of sulfonamide and is commonly used as a reagent in organic synthesis reactions. TMS-ethanesulfonamide has been found to have several biochemical and physiological effects, making it a valuable tool in scientific research.

Mechanism Of Action

N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide has been found to act as a nucleophile in organic synthesis reactions. It can also act as a protecting group for amines and alcohols. N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide has been shown to react with various electrophiles, including aldehydes, ketones, and imines.

Biochemical And Physiological Effects

N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carboxylesterase. N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide has also been found to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

One advantage of using N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide in lab experiments is its versatility. It can be used in a wide range of reactions and can be easily synthesized. However, one limitation is its potential toxicity. N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide can be hazardous if not handled properly, and precautions should be taken when using it in lab experiments.

Future Directions

There are several future directions for the use of N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide in scientific research. One possibility is the development of new synthetic methodologies using N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide as a reagent. Another direction is the investigation of its potential as a therapeutic agent, particularly in the treatment of fungal and bacterial infections. Additionally, N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide could be used in the synthesis of new compounds with potential pharmaceutical applications.
In conclusion, N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide is a valuable tool in scientific research, particularly in the field of organic synthesis. Its versatility and potential for use in a wide range of reactions make it an important reagent. However, precautions should be taken when handling N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide due to its potential toxicity. There are several future directions for the use of N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide in scientific research, including the development of new synthetic methodologies and investigation of its potential therapeutic applications.

Scientific Research Applications

N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide has been widely used in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in reactions such as the Mitsunobu reaction, the Horner-Wadsworth-Emmons reaction, and the Stille reaction. N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide has also been used in the synthesis of various compounds, including peptides, nucleosides, and natural products.

properties

IUPAC Name

N-trimethylsilylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NO2SSi/c1-5-9(7,8)6-10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYALXFXDVXQMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565919
Record name N-(Trimethylsilyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Trimethyl-silyl)-ethane-sulfonamide

CAS RN

999-99-5
Record name N-(Trimethylsilyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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